molecular formula C9H11F2N B13271482 2,5-difluoro-N-(propan-2-yl)aniline

2,5-difluoro-N-(propan-2-yl)aniline

Cat. No.: B13271482
M. Wt: 171.19 g/mol
InChI Key: UFDPHGGPXUIWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11F2N It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and the amino group is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoro-N-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2,5-difluoronitrobenzene with isopropylamine under reducing conditions. The reaction typically proceeds as follows:

    Nitration: 2,5-Difluorobenzene is nitrated to form 2,5-difluoronitrobenzene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

    Alkylation: The resulting 2,5-difluoroaniline is then alkylated with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2,5-Difluoro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: Lacks the isopropyl group, making it less hydrophobic.

    2,4-Difluoro-N-(propan-2-yl)aniline: Has fluorine atoms at different positions, affecting its reactivity and properties.

    2,5-Dichloro-N-(propan-2-yl)aniline: Chlorine atoms instead of fluorine, leading to different chemical behavior.

Uniqueness

2,5-Difluoro-N-(propan-2-yl)aniline is unique due to the specific positioning of fluorine atoms and the isopropyl group, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2,5-difluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11F2N/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3

InChI Key

UFDPHGGPXUIWSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.